REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=O)[CH2:9][N:8]=[C:7]([C:13]3[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=3[F:20])[C:6]=2[CH:21]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:23]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[S:23])[CH2:9][N:8]=[C:7]([C:13]3[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:14]=3[F:20])[C:6]=2[CH:21]=1
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=C(C=CC=C2F)F)C1
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux in a nitrogen atmosphere for two hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
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The pyridine (350 ml.) was removed in vacuo
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Type
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ADDITION
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Details
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the thus-produced residue was poured
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Type
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CUSTOM
|
Details
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onto crushed ice
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Type
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EXTRACTION
|
Details
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The aqueous phase was extracted with methylene chloride
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Type
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WASH
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Details
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The extract was washed successively with three 200-ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of brine, and dried over anhydrous sodium sulfate
|
Type
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CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave 7.0 g
|
Type
|
CUSTOM
|
Details
|
of solid which was recrystallized from ethanol-water
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Type
|
CUSTOM
|
Details
|
to give in 2 crops 6.8 g
|
Type
|
CUSTOM
|
Details
|
of crude material which, after recrystallization from ethanol-water
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Name
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|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=C(C=CC=C2F)F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |